6-chloro-3-(difluoromethyl)-2-methylpyridine
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Overview
Description
6-chloro-3-(difluoromethyl)-2-methylpyridine is a heterocyclic organic compound that features a pyridine ring substituted with chlorine, difluoromethyl, and methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-3-(difluoromethyl)-2-methylpyridine typically involves the chlorination of a suitable pyridine precursor. One common method includes the reaction of 2-methylpyridine with chlorine gas in the presence of a catalyst to introduce the chlorine atom at the 6-position. The difluoromethyl group can be introduced via a difluoromethylation reaction using difluoromethylating agents such as difluoromethyl iodide or difluoromethyl sulfone under appropriate conditions.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can optimize the production process. Additionally, purification steps such as distillation or recrystallization are employed to obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions
6-chloro-3-(difluoromethyl)-2-methylpyridine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols to form corresponding derivatives.
Oxidation Reactions: The methyl group can be oxidized to form carboxylic acids or aldehydes.
Reduction Reactions: The difluoromethyl group can be reduced to a methyl group under specific conditions.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles such as sodium amide or thiourea in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic or basic media.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Major Products Formed
Substitution Reactions: Formation of amine or thiol derivatives.
Oxidation Reactions: Formation of carboxylic acids or aldehydes.
Reduction Reactions: Formation of methyl-substituted pyridine derivatives.
Scientific Research Applications
6-chloro-3-(difluoromethyl)-2-methylpyridine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 6-chloro-3-(difluoromethyl)-2-methylpyridine depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the difluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, potentially improving its efficacy as a drug candidate.
Comparison with Similar Compounds
Similar Compounds
- 6-chloro-3-(trifluoromethyl)-2-methylpyridine
- 6-chloro-3-(fluoromethyl)-2-methylpyridine
- 6-chloro-3-(methyl)-2-methylpyridine
Uniqueness
6-chloro-3-(difluoromethyl)-2-methylpyridine is unique due to the presence of the difluoromethyl group, which imparts distinct chemical and physical properties compared to its analogs. The difluoromethyl group can influence the compound’s reactivity, stability, and biological activity, making it a valuable compound for various applications.
Properties
CAS No. |
1805315-05-2 |
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Molecular Formula |
C7H6ClF2N |
Molecular Weight |
177.6 |
Purity |
95 |
Origin of Product |
United States |
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